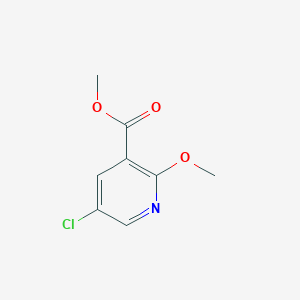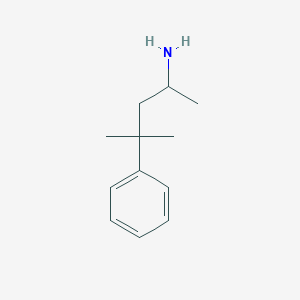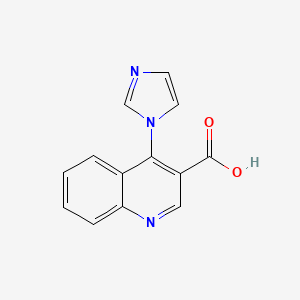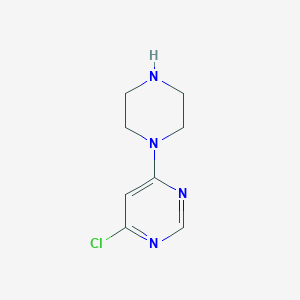![molecular formula C8H8N4S2 B1317329 N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine CAS No. 735225-85-1](/img/structure/B1317329.png)
N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides with various substrates . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiophene ring and a guanidine group . The thiophene ring is a five-membered ring containing one sulfur atom .
Scientific Research Applications
- Title: Divalent N(I) character in 2-(thiazol-2-yl)guanidine: an electronic structure analysis
- Authors: Sonam Bhatia, Chandrakant Bagul, Yoganjaneyulu Kasetti, Dhilon S. Patel, P. Bharatam
- Publication Year: 2012
- Journal: The Journal of Physical Chemistry A
- Abstract: This study focused on the electronic structure and tautomeric state of 2-(thiazol-2-yl)guanidine, a unit found in several medicinally important compounds. Through quantum chemical studies and various analyses (MESP, ELF, HOMA, AIM, NBO), the research highlights the preferred tautomeric state and provides insights into electron delocalization and protonation energy. It introduces the concept of these compounds being treated as species with hidden ::N(←L)R character and discusses the electronic structure implications upon protonation of the thiazole ring nitrogen.
- Link: Consensus Paper DetailsThese references provide a detailed understanding of the structural, electronic, and biological significance of compounds similar to N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine, emphasizing their potential applications in scientific research. The studies cover a range of topics from electronic structure analysis to biological activities, highlighting the versatility and importance of these compounds in the field of chemistry and medicine.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
Future Directions
The future directions for “N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, recent advances in the synthesis of imidazoles highlight the potential for regiocontrolled synthesis of substituted imidazoles . Additionally, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest potential for the development of new pyrimidines as anti-inflammatory agents .
Biochemical Analysis
Biochemical Properties
N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can bind to the active sites of enzymes, altering their activity and leading to changes in metabolic flux. Additionally, this compound interacts with proteins involved in cell signaling, influencing various cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For instance, this compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal benefits without toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, thereby impacting cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function. For instance, this compound may accumulate in metabolically active tissues, such as the liver, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it influences energy metabolism and apoptotic pathways. The precise localization of this compound within cells determines its specific biochemical effects .
properties
IUPAC Name |
2-(4-thiophen-2-yl-1,3-thiazol-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S2/c9-7(10)12-8-11-5(4-14-8)6-2-1-3-13-6/h1-4H,(H4,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLREMZTYYFAEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)






![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)





